molecular formula C11H9NO3S2 B5798143 (NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine

(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine

Cat. No.: B5798143
M. Wt: 267.3 g/mol
InChI Key: HYCZWNNVVNOMBM-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine typically involves the reaction of a thiophene derivative with a benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as distillation or crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted thiophene derivatives.

Scientific Research Applications

(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of organic electronics.

    Biology: It may be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in drug discovery and development.

    Industry: In materials science, the compound is used in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This can affect the compound’s ability to participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine is unique due to the presence of the benzenesulfonyl group, which imparts specific electronic properties to the molecule. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in the development of organic electronic materials.

Properties

IUPAC Name

(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c13-12-8-9-6-7-16-11(9)17(14,15)10-4-2-1-3-5-10/h1-8,13H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCZWNNVVNOMBM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CS2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CS2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.